molecular formula C6H3Br2NO2 B1313857 Acide 2,6-dibromo-3-pyridinecarboxylique CAS No. 55304-85-3

Acide 2,6-dibromo-3-pyridinecarboxylique

Numéro de catalogue: B1313857
Numéro CAS: 55304-85-3
Poids moléculaire: 280.9 g/mol
Clé InChI: JOASPXJXGMCEOX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,6-Dibromo-3-pyridinecarboxylic acid is an organic compound with the molecular formula C6H3Br2NO2. It is a derivative of pyridine, where two bromine atoms are substituted at the 2nd and 6th positions, and a carboxylic acid group is attached at the 3rd position. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other complex molecules .

Applications De Recherche Scientifique

2,6-Dibromo-3-pyridinecarboxylic acid has a wide range of applications in scientific research:

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,6-Dibromo-3-pyridinecarboxylic acid can be synthesized through several methods. One common approach involves the bromination of 3-pyridinecarboxylic acid using bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

In industrial settings, the production of 2,6-Dibromo-3-pyridinecarboxylic acid often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Analyse Des Réactions Chimiques

Types of Reactions

2,6-Dibromo-3-pyridinecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Comparaison Avec Des Composés Similaires

Similar Compounds

  • 2,3,6-Tribromopyridine
  • 2,6-Dibromo-4-(trifluoromethyl)pyridine
  • 2,6-Dibromopyridin-4-ol
  • 2,6-Dibromo-N,N-dimethylpyridin-4-amine
  • 2,6-Dibromo-3-nitropyridine

Uniqueness

2,6-Dibromo-3-pyridinecarboxylic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other brominated pyridine derivatives. This uniqueness makes it a valuable intermediate in the synthesis of specialized compounds .

Activité Biologique

2,6-Dibromo-3-pyridinecarboxylic acid (DBPCA) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the synthesis, characterization, and biological properties of DBPCA, focusing on its antimicrobial and cytotoxic effects, as well as its potential applications in medicinal chemistry.

DBPCA is characterized by the presence of two bromine atoms at the 2 and 6 positions of the pyridine ring, and a carboxylic acid group at the 3 position. Its chemical formula is C6H3Br2NO2C_6H_3Br_2NO_2 with a molecular weight of 236.90 g/mol. The compound can be synthesized through various methods, including bromination of pyridine derivatives followed by carboxylation processes.

Antimicrobial Activity

DBPCA has demonstrated significant antimicrobial properties against various bacterial strains. Research indicates that the halogen substituents on the pyridine ring enhance its bioactivity. A study reported minimal inhibitory concentration (MIC) values for DBPCA against common pathogens:

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.019
Bacillus subtilis0.015

These results suggest that DBPCA exhibits potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Cytotoxicity Studies

The cytotoxic effects of DBPCA have been evaluated in various cancer cell lines, including HeLa (cervical carcinoma) and KCL-22 (chronic myeloid leukemia). A study assessed cell viability following treatment with DBPCA at concentrations ranging from 0.1 µM to 1000 µM over a 48-hour period. The results indicated:

  • HeLa Cells : At lower concentrations (0.1-1 µM), a hormesis effect was observed, where cell proliferation increased; however, higher concentrations led to significant cytotoxicity.
  • KCL-22 Cells : These cells exhibited greater sensitivity to DBPCA's cytotoxic effects, with a notable decrease in viability at concentrations above 10 µM.

The IC50 values calculated for both cell lines were indicative of DBPCA's potential as an anticancer agent, particularly in targeting leukemia cells .

The biological activity of DBPCA is believed to stem from its ability to interact with cellular targets through several mechanisms:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication in bacterial cells, leading to cell death.
  • Membrane Disruption : DBPCA can disrupt bacterial cell membranes, increasing permeability and causing leakage of cellular contents.
  • Reactive Oxygen Species (ROS) Generation : The presence of bromine atoms may facilitate the generation of ROS, which can induce oxidative stress in microbial and cancer cells.

Case Studies

  • Antimicrobial Efficacy : A recent study highlighted the effectiveness of DBPCA against antibiotic-resistant strains of bacteria, showcasing its potential as an alternative treatment option in the face of rising antibiotic resistance.
  • Cytotoxicity in Cancer Research : In another research effort, DBPCA was tested alongside other pyridine derivatives for their combined effects on HeLa cells. The findings revealed that DBPCA significantly enhanced the cytotoxicity when used in conjunction with certain metal complexes, suggesting potential applications in combinatorial cancer therapies .

Propriétés

IUPAC Name

2,6-dibromopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2NO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOASPXJXGMCEOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10482813
Record name 2,6-Dibromo-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55304-85-3
Record name 2,6-Dibromo-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,6-dibromo-3-formylpyridine (0.3 g) in tert-butanol (12 mL)-water (1 mL) were added sodium dihydrogen phosphate (0.14 g), 2-methyl-2-butene (0.32 g) and a solution of sodium chlorite (0.36 g) in water (2 mL) successively at room temperature, and the mixture was stirred for 2 hours. The reaction mixture was poured into water. The mixture was acidified by adding 1 mol/L hydrochloric acid, and the resulting mixture was extracted with ethyl acetate. The extract was washed with water, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure to give the title compound (0.28 g).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.14 g
Type
reactant
Reaction Step One
Quantity
0.32 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.36 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.